molecular formula C14H20N2O2 B250005 N-tert-butyl-4-(propanoylamino)benzamide

N-tert-butyl-4-(propanoylamino)benzamide

Cat. No.: B250005
M. Wt: 248.32 g/mol
InChI Key: FVDVWDMNBQCCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-(propanoylamino)benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzamide core and a propanoylamino substituent at the 4-position. This structure combines lipophilic (tert-butyl) and hydrogen-bonding (propanoylamino) groups, making it a candidate for studies in enzyme inhibition and medicinal chemistry. Benzamide analogs are widely investigated for their biological activities, particularly as inhibitors of histone acetyltransferases (HATs) and other enzymes involved in cellular signaling pathways .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-tert-butyl-4-(propanoylamino)benzamide

InChI

InChI=1S/C14H20N2O2/c1-5-12(17)15-11-8-6-10(7-9-11)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

FVDVWDMNBQCCDU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

For example, Compound 17 (14 carbons) showed 79% inhibition, while Compound 19 (16 carbons) had only 61% .

Substituent Position : 3-carboxyphenyl analogs (e.g., Compound 9) showed marginally higher activity than 4-carboxyphenyl derivatives (e.g., Compound 8), suggesting positional effects on enzyme binding .

Core Scaffold: The 2-aminobenzoic acid scaffold (as in anthranilic acid) exhibits lower activity (34%) compared to acylated benzamides, emphasizing the necessity of the 2-acylamino group for potency .

Role of Lipophilicity

The tert-butyl group in this compound enhances lipophilicity, which may improve membrane permeability compared to analogs like anthranilic acid. Studies on hyaluronidase inhibitors (e.g., N-benzyl-substituted benzamides) confirm that increased lipophilicity correlates with enhanced enzyme inhibition .

Substituent Effects on Enzyme Binding

  • 3-Carboxy vs. For hyaluronidase, substitution at position 2 (vs. 3) is critical for activity, highlighting enzyme-specific steric requirements .
  • Tert-Butyl Group: The bulky tert-butyl group may sterically hinder interactions with certain enzymes but could stabilize hydrophobic pockets in others. For example, tert-butyl-containing ethers (e.g., Methyl 4-tert-butylbenzoate) are used as lipophilic reagents in synthesis, suggesting similar applications for this compound .

Mechanistic Insights and Limitations

PCAF HAT Inhibition: The 2-acylamino group is essential for binding to the enzyme’s active site, likely through hydrogen bonding with catalytic residues. The lack of this group in anthranilic acid explains its low activity .

Hyaluronidase Inhibition: Lipophilicity-driven activity (as seen in tert-butyl derivatives) suggests non-polar interactions dominate binding to hyaluronidase .

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